N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide; ethanol
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide; ethanol is a pyrazolone-derived compound with a carbothioamide-linked piperazine moiety and an ethanol solvate. The presence of the 2-fluorophenyl-piperazine group in this compound suggests enhanced binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the ethanol solvate may influence its crystallinity and solubility .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide;ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5OS.C2H6O/c1-16-20(21(29)28(25(16)2)17-8-4-3-5-9-17)24-22(30)27-14-12-26(13-15-27)19-11-7-6-10-18(19)23;1-2-3/h3-11H,12-15H2,1-2H3,(H,24,30);3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZDUCTRZLOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring fused with a piperazine moiety and a carbothioamide functional group. Its molecular formula is , with a molecular weight of 483.5 g/mol . The presence of a fluorophenyl group enhances its biological activity, likely due to increased lipophilicity and potential for receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 1,5-dimethylpyrazole derivatives with piperazine and subsequent modifications to incorporate the carbothioamide group. Recent advancements in synthetic methodologies have improved yields and purity of such pyrazole derivatives .
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine exhibit significant antimicrobial properties. For instance, studies indicated that certain pyrazole derivatives showed potent activity against various strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anticancer Potential
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays revealed that these compounds could inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Notably, the incorporation of specific substituents like fluorophenyl groups has been linked to enhanced cytotoxicity.
Case Study: Anticancer Activity
A study investigated the effects of a related pyrazolo[1,5-a]pyrimidine on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity compared to control treatments .
The biological activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including carbonic anhydrase and phospholipase A2 .
- Receptor Modulation : It may act as a modulator for specific receptors involved in cell signaling pathways related to inflammation and cell growth.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while some pyrazole derivatives exhibit low toxicity profiles, further studies are needed to fully evaluate the safety of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine in vivo. Standard tests for cytotoxicity on human cell lines suggest acceptable safety margins at therapeutic concentrations .
Comparison with Similar Compounds
Key Differences :
- Piperazine vs.
- Ethanol Solvate: Unlike non-solvated analogs, ethanol may reduce lattice energy, improving dissolution rates compared to non-solvated crystals .
Comparison :
- The target compound likely follows a similar pathway to , with ethanol as the solvent and HCl as a catalyst. Piperazine-carbothioamide coupling may require extended reaction times due to steric hindrance.
Target Compound Hypotheses :
- The 2-fluorophenyl group enhances blood-brain barrier penetration, while the carbothioamide group may confer antioxidant activity.
Physicochemical Properties
- Solubility: Ethanol solvation likely increases aqueous solubility compared to non-solvated analogs like .
- Thermal Stability : Piperazine-carbothioamide derivatives generally decompose above 200°C, similar to acetamide analogs .
Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for pyrazolone-piperazine hybrids like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolone core via condensation of phenylhydrazine derivatives with β-ketoesters. Subsequent functionalization of the 4-position with thiourea or carbothioamide groups is achieved under reflux conditions in ethanol or DMF. For example, K₂CO₃ is often used as a base to facilitate nucleophilic substitution (e.g., coupling of piperazine derivatives with fluorophenyl groups) . Ethanol serves as a solvent due to its polarity and ability to stabilize intermediates during crystallization .
Q. How is the crystal structure of such compounds validated, and what parameters are critical for accurate characterization?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include unit cell dimensions (e.g., orthorhombic system with space group P2₁2₁2₁), bond lengths (C–C: ~1.376 Å), and torsion angles (e.g., C9–N1–N2–C7: −175.9°). Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and absorption correction (ψ scan) ensures precision .
Advanced Research Questions
Q. How can computational methods like molecular docking and DFT optimize the design of pyrazolone-piperazine derivatives for target-specific applications?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates binding affinities to biological targets (e.g., enzymes). Software like CrystalExplorer aids in Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) that influence supramolecular assembly .
Q. How should researchers resolve contradictions in structural data between experimental (XRD) and computational (DFT) models?
- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., XRD vs. DFT-derived C3–C4–C5 angles) may arise from crystal packing forces absent in gas-phase calculations. Validate by comparing experimental XRD data with solvent-inclusive DFT simulations (e.g., using COSMO solvation models) .
Q. What strategies are effective in analyzing supramolecular interactions in pyrazolone-piperazine crystals?
- Methodological Answer : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., 26% H-bonding, 12% π-π contacts). For ethanol-solvated crystals, focus on O–H⋯N/O interactions between ethanol and the thiourea moiety. Tools like Mercury visualize these networks .
Q. How does solvent choice (e.g., ethanol vs. DMF) influence the crystallization and stability of pyrazolone derivatives?
- Methodological Answer : Ethanol’s moderate polarity promotes slow crystallization, yielding larger, higher-quality crystals. In contrast, DMF’s high boiling point may induce thermal degradation. Monitor solvent-dependent polymorphism via differential scanning calorimetry (DSC) and variable-temperature XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
